Arcaine

説明

Academic Significance of Arcaine in Polyamine Research

This compound holds academic significance in polyamine research primarily as a pharmacological tool to study the effects of polyamines and their interactions with specific molecular targets. Polyamines are known to interact with various cellular components, including nucleic acids, phospholipids, and proteins, due to their positively charged amino groups. nih.gov Their intracellular levels are tightly regulated by synthesis, catabolism, and transport. nih.govresearchgate.net Disruptions in polyamine metabolism have been linked to various physiological and pathological conditions. nih.gov

This compound's significance stems from its ability to interfere with polyamine binding sites, particularly on the NMDA receptor. By acting as an antagonist at this site, this compound allows researchers to investigate the physiological roles of polyamines in modulating NMDA receptor activity and downstream effects. hellobio.com This is crucial for understanding the complex interplay between polyamines and glutamatergic neurotransmission.

Overview of this compound's Role as a Research Tool

This compound serves as a valuable research tool in biochemical and neurobiological studies, primarily for its action at the NMDA receptor complex. It has been described as a competitive antagonist at the polyamine site of the NMDA receptor. hellobio.com However, research has also indicated that this compound can block NMDA receptor responses through an open channel mechanism, independent of the polyamine site. nih.gov This dual mechanism of action highlights the complexity of its interaction with the receptor.

Studies have utilized this compound to explore the involvement of polyamines and NMDA receptors in various processes. For instance, this compound has been used to evaluate the effects of polyamine analogues on the acquisition of electrical kindling in the amygdala and to compare its effects with other compounds on NMDA- or glutamate-induced neuronal damage. It has also been employed to study the effects of polyamines on cell-free translation. In neurobiological contexts, this compound has been used in studies investigating anxiety and the role of polyamine receptors in brain regions like the dorsal periaqueductal grey. redalyc.org Research indicates that this compound can block the anxiolytic effect of spermine in this region, suggesting the involvement of polyamine-sensitive sites on the NMDA receptor in modulating anxiety-related behaviors. redalyc.org

Furthermore, this compound has been used in studies examining the effects of spermine against neurotoxic agents like quinolinic acid, demonstrating its ability to counteract the protective effects of spermine, further supporting its role as a polyamine site antagonist on the NMDA receptor. nih.gov

While early in vitro studies suggested this compound as a non-competitive antagonist, in vivo studies have sometimes shown complex or even opposite effects, indicating the need for careful interpretation of results depending on the experimental system. nih.gov Despite these complexities, this compound remains a key compound for dissecting the roles of polyamines and their interactions with NMDA receptors in various biological processes.

Data Table Examples:

Based on the search results, a hypothetical data table illustrating the effect of this compound on NMDA receptor-mediated currents could be constructed from detailed research findings, provided specific quantitative data were presented in the source snippets. For example, studies investigating the concentration-dependent block of NMDA-evoked currents by this compound could provide data for such a table.

| This compound Concentration (µM) | NMDA-evoked Current (% of control) | KD (µM) | Voltage (mV) |

| 10 | [Specific Data] | 61 | -60 |

| 30 | [Specific Data] | ||

| 100 | [Specific Data] |

Note: The "[Specific Data]" placeholders would be replaced with actual numerical data from research findings if available and within the scope of the article.

Another potential table could summarize findings on this compound's effect on polyamine-enhanced NMDA receptor binding.

| Condition | [3H]Dizocilpine Binding (% of basal) | Effect of this compound | Reference |

| Basal | 100 | [Specific Data] | [Source] |

| + Spermine | [Specific Data] | Inhibition | [Source] |

| + Spermidine | [Specific Data] | Inhibition | [Source] |

| + this compound (alone) | [Specific Data] | Depression | [Source] |

Note: The "[Specific Data]" and "[Source]" placeholders would be replaced with actual numerical data and corresponding citation indices from research findings if available and within the scope of the article.

特性

IUPAC Name |

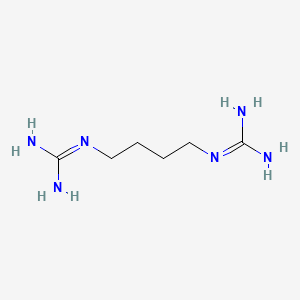

2-[4-(diaminomethylideneamino)butyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDNMBBCKDWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride) | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80110030 | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-05-8 | |

| Record name | Arcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Biology Approaches for Arcaine Research

Total Synthesis Routes for Arcaine and its Analogs

The total synthesis of this compound and its analogs is crucial for providing sufficient quantities for research and for creating novel compounds with potentially altered or enhanced properties. This compound (1,4-diguanidinobutane) is one of three known natural diguanidines found in marine invertebrates, the others being audouine and hirudonine. canterbury.ac.nz While specific detailed total synthesis routes for this compound itself were not extensively detailed in the provided search results, the synthesis of related complex natural products like arcutinidine, arcutinine, and arcutine, which are diterpenoid alkaloids, highlights the sophisticated strategies employed in synthesizing guanidine-containing compounds. nih.govnih.gov These syntheses often involve multi-step processes, utilizing reactions such as Diels-Alder cycloadditions, Prins cyclization, Wagner-Meerwein rearrangement, and chemoselective reductive amination to construct complex polycyclic frameworks. nih.govnih.gov The synthesis of analogs often involves modifying the core structure or attached functional groups. canterbury.ac.nz For instance, the acarnidines, another class of natural products, lend themselves to analog synthesis by altering fatty acid chain lengths. canterbury.ac.nz Aromatic analogs of this compound have also been synthesized and studied for their activity at the NMDA receptor. ebi.ac.ukacs.org The synthesis of this compound sulfate, a common salt form, involves a multi-step chemical process. evitachem.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound involves modifying its chemical structure to explore how these changes affect its biological activity. This is the basis of Structure-Activity Relationship (SAR) studies. researchgate.netfrontiersin.org By synthesizing a series of this compound derivatives with systematic structural variations, researchers can identify key functional groups or structural features responsible for its interaction with biological targets, such as the NMDA receptor. hellobio.com While specific derivatization strategies for this compound were not detailed, SAR studies on related compounds and other drug classes often involve modifications to functional groups, altering lipophilicity, or introducing different ring systems to understand their impact on binding affinity, efficacy, and selectivity. canterbury.ac.nzfrontiersin.orgresearchgate.netnih.gov For example, studies on aromatic analogs of this compound have investigated their ability to inhibit MK-801 binding to the NMDA receptor, indicating that structural modifications can influence interaction with the receptor's polyamine site. ebi.ac.ukacs.org

Development of this compound-Based Chemical Probes and Biosensors

Chemical probes and biosensors based on this compound can be valuable tools for studying its distribution, target engagement, and cellular mechanisms in real-time. Chemical probes are molecules designed to interact with a biological target to study its function. Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific substance. nih.gov While the provided information does not specifically detail this compound-based probes or biosensors, the development of such tools is a common approach in chemical biology. For instance, aptamer-based biosensors have been developed to detect small molecules by using fluorescent DNA probes. univ-grenoble-alpes.fr The general principles of biosensor development involve integrating a sensing element that recognizes the target molecule with a mechanism that produces a measurable signal. nih.gov Given this compound's known interaction with the NMDA receptor, this compound-based probes could potentially be designed to visualize or quantify the receptor or its activity. Research in chemical biology often involves developing probes for lighting up life processes and biosensors for detecting various biological targets, including whole bacteria. nih.govuniv-grenoble-alpes.fr

Isotopic Labeling of this compound for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate, distribution, and reaction mechanisms of a compound. frontiersin.orgcreative-proteomics.com By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes into the this compound molecule, researchers can track its movement through biological systems or monitor the transformation of specific atoms during a chemical reaction. creative-proteomics.comsigmaaldrich.com This technique is particularly useful for mechanistic studies, helping to elucidate the step-by-step processes involved in this compound's biological activity or its synthesis. frontiersin.orgnih.gov While specific studies detailing the isotopic labeling of this compound were not found, the general application of isotopic labeling in mechanistic investigations involves incubating labeled substrates with enzymes or biological systems and analyzing the resulting labeled products using techniques like mass spectrometry or NMR spectroscopy. frontiersin.orgsigmaaldrich.comnih.gov This allows for the determination of metabolic fluxes and reaction pathways. frontiersin.org Isotopic labeling is widely used in studying the biosynthesis of natural products and enzyme mechanisms. nih.gov

Analytical Techniques for Arcaine Detection and Quantification in Research

Chromatographic Methods for Arcaine Analysis (e.g., HPLC, GC-MS) in Research Matrices

Chromatographic techniques are fundamental for separating this compound from complex research matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized methods in analytical chemistry for the separation, identification, and quantification of components in complex mixtures. gsconlinepress.comijpsjournal.com

HPLC is widely used for analyzing various compounds, including those in biological samples and plant extracts. researchgate.netannexpublishers.comrsc.orgijper.org Its principle is based on the differential partitioning of components between a stationary phase and a mobile phase, allowing for effective separation. ijpsjournal.com Depending on the stationary phase, HPLC can operate based on adsorption or partition chromatography principles. ijpsjournal.com HPLC systems typically involve a column, a mobile phase, an autosampler for sample injection, and a detector. annexpublishers.comrsc.orgexcedr.com

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. ijper.orgalwsci.comnih.gov It is frequently employed for the analysis of volatile and semi-volatile compounds. alwsci.com While this compound itself may not be highly volatile, chemical derivatization can be applied to convert non-volatile compounds into more volatile derivatives suitable for GC-MS analysis, extending its applicability to a broader range of substances, including polar molecules. alwsci.com GC-MS systems typically include a gas chromatograph coupled with a mass spectrometer. nih.gov The identification of compounds in GC-MS is often achieved by comparing their mass spectra to libraries of known compounds. rsc.org GC-MS/MS (tandem mass spectrometry) offers increased sensitivity and selectivity, particularly in complex matrices, by minimizing background interferences. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are also highly sensitive and selective techniques frequently used in research, including drug discovery and the analysis of biological samples. criver.comresearchgate.netarome-science.com LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and identifying compounds based on their mass-to-charge ratio. arome-science.com LC-MS/MS, utilizing multiple reaction monitoring (MRM) mode, can provide enhanced specificity and lower detection limits. nih.gov These methods are valuable for the quantification of compounds in various research matrices. criver.comresearchgate.net

Spectroscopic Techniques for this compound Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques provide valuable information about the structure, composition, and properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key methods for characterization in research. arome-science.comnih.gov

NMR spectroscopy is a non-destructive technique that offers detailed structural information about molecules. arome-science.com It is known for its quantitative nature and the reproducibility of the data generated, making it a valuable tool in metabolomics and structural elucidation studies. arome-science.comnih.govresearchgate.net Different NMR techniques, such as ¹H NMR and ¹³C NMR, can provide insights into the types and arrangement of atoms within the this compound molecule. nih.gov NMR can be used to decipher the structure of a molecule directly from its spectrum. arome-science.com

Mass Spectrometry measures the mass-to-charge ratio (m/z) of ions, providing high sensitivity for the detection and identification of compounds. arome-science.com In research, MS is used to determine the molecular weight of this compound and to gain information about its fragmentation pattern, which can aid in structural confirmation. arome-science.com As mentioned earlier, MS is often coupled with chromatographic techniques (GC-MS, LC-MS) to combine separation and identification capabilities. ijper.orgarome-science.com

The combination of LC with NMR (LC-NMR) is another powerful technique that couples the separation ability of LC with the structural elucidation power of NMR, particularly useful for analyzing complex mixtures like natural product extracts. mdpi.com

Electrochemical Detection Methods for this compound in Research Samples

Electrochemical methods offer a fast, sensitive, and cost-effective approach for the detection of electroactive compounds in research. nih.govmdpi.comresearchgate.net These techniques rely on the direct redox reactions of analytes at an electrode surface or utilize specific recognition units for indirect detection. nih.gov

Electrochemical sensors can be designed to detect specific neurochemicals in research settings. nih.gov While the direct electrochemical properties of this compound are not explicitly detailed in the provided sources, compounds with functional groups capable of undergoing oxidation or reduction can be amenable to electrochemical detection. The development of modified electrodes, potentially incorporating nanomaterials or recognition elements, can enhance the sensitivity and selectivity of electrochemical sensors for target analytes. mdpi.comresearchgate.net Research in this area focuses on developing robust and sensitive electrochemical interfaces for analyte measurement. mdpi.com

Q & A

Q. How should researchers address ethical concerns in studies involving this compound’s use in vulnerable populations?

- Methodological Answer : Follow institutional review board (IRB) guidelines for informed consent and risk-benefit assessments. Use anonymized data for secondary analyses and disclose conflicts of interest. Align study designs with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。